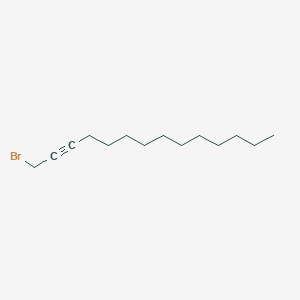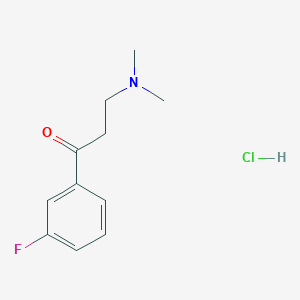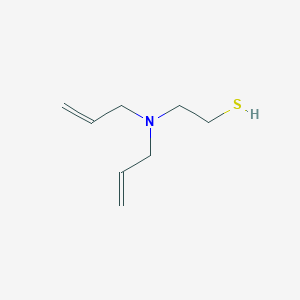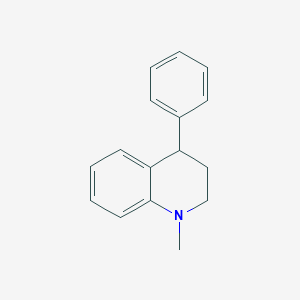
N-(2-Chlorobenzoyl)-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Clorobenzoil)-N’-(3-clorofenil)urea es un compuesto orgánico que pertenece a la clase de derivados de urea. Se caracteriza por la presencia de dos anillos aromáticos clorados conectados a través de un enlace de urea.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-Clorobenzoil)-N’-(3-clorofenil)urea normalmente implica la reacción de cloruro de 2-clorobenzoílo con 3-cloroanilina en presencia de una base como la trietilamina. La reacción procede a través de la formación de un isocianato intermedio, que posteriormente reacciona con la amina para formar el derivado de urea deseado. Las condiciones de reacción generalmente incluyen:
Solvente: Diclorometano u otro solvente orgánico adecuado.
Temperatura: Temperatura ambiente a temperaturas ligeramente elevadas (20-40 °C).
Tiempo de reacción: Varias horas hasta toda la noche.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-(2-Clorobenzoil)-N’-(3-clorofenil)urea puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-Clorobenzoil)-N’-(3-clorofenil)urea puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los anillos aromáticos clorados pueden participar en reacciones de sustitución aromática nucleofílica.
Hidrólisis: El enlace de urea se puede hidrolizar en condiciones ácidas o básicas para producir las aminas y los ácidos carboxílicos correspondientes.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación o reducción, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Sustitución Aromática Nucleofílica: Metóxido de sodio u otros nucleófilos en un solvente aprótico polar.
Hidrólisis: Ácido clorhídrico o hidróxido de sodio en agua o una mezcla de disolventes acuosos-orgánicos.
Oxidación: Permanganato de potasio u otros agentes oxidantes fuertes.
Reducción: Hidruro de aluminio y litio u otros agentes reductores.
Principales Productos Formados
Reacciones de Sustitución: Derivados de urea sustituidos con diferentes nucleófilos.
Hidrólisis: Ácido 2-clorobenzoico, 3-cloroanilina y otros compuestos relacionados.
Oxidación y Reducción: Varias formas oxidadas o reducidas del compuesto original.
Aplicaciones Científicas De Investigación
N-(2-Clorobenzoil)-N’-(3-clorofenil)urea tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora como un posible intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-(2-Clorobenzoil)-N’-(3-clorofenil)urea depende de su aplicación específica. En los sistemas biológicos, puede interactuar con dianas moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Las dianas moleculares y las vías exactas involucradas pueden variar en función del contexto de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-Clorobenzoil)-N’-(4-clorofenil)urea
- N-(2-Clorobenzoil)-N’-(2-clorofenil)urea
- N-(2-Clorobenzoil)-N’-(3-metilfenil)urea
Singularidad
N-(2-Clorobenzoil)-N’-(3-clorofenil)urea es único debido a la posición específica de los átomos de cloro en los anillos aromáticos, lo que puede influir en su reactividad e interacciones con otras moléculas. Esta especificidad posicional puede dar como resultado diferentes propiedades químicas y biológicas en comparación con sus análogos.
Propiedades
Número CAS |
618444-15-8 |
|---|---|
Fórmula molecular |
C14H10Cl2N2O2 |
Peso molecular |
309.1 g/mol |
Nombre IUPAC |
2-chloro-N-[(3-chlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-4-3-5-10(8-9)17-14(20)18-13(19)11-6-1-2-7-12(11)16/h1-8H,(H2,17,18,19,20) |
Clave InChI |
CZCLUFTWCXPFOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006853.png)


![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)

![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)
![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)


![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)
